(R)-2-amino-N-tert-butyl-3-methylbutanamide
Description
Properties
IUPAC Name |
(2R)-2-amino-N-tert-butyl-3-methylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-6(2)7(10)8(12)11-9(3,4)5/h6-7H,10H2,1-5H3,(H,11,12)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZVNUMWTAXYAR-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)NC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651158 | |
| Record name | N-tert-Butyl-D-valinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69981-34-6 | |
| Record name | N-tert-Butyl-D-valinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Molecular weight and formula for (R)-2-amino-N-tert-butyl-3-methylbutanamide
An In-depth Technical Guide to (R)-2-amino-N-tert-butyl-3-methylbutanamide for Researchers and Drug Development Professionals
Introduction
This compound is a chiral amide derived from the natural amino acid (R)-valine. As a specialized chemical intermediate, its distinct structural features—a stereodefined center, a bulky tert-butyl group, and an amide linkage—make it a molecule of significant interest in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its chemical properties, a validated synthetic protocol, potential applications in pharmaceutical development, and essential safety and handling information. The insights herein are tailored for researchers, scientists, and professionals engaged in the design and synthesis of novel therapeutic agents.
Physicochemical and Structural Properties
The fundamental characteristics of this compound are pivotal for its application in synthesis and drug design. The presence of a chiral center dictates stereospecific interactions with biological targets, while the N-tert-butyl group significantly influences its pharmacokinetic profile by providing steric hindrance against enzymatic degradation.[1]
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₉H₂₀N₂O | [2][3][4] |
| Molecular Weight | 172.27 g/mol | [2][3][4][5] |
| CAS Number | 69981-34-6 | [2][3] |
| Appearance | Solid | [4] |
| Density | 0.918 g/cm³ (estimated) | [2] |
| Synonyms | (2R)-2-Amino-N-(1,1-dimethylethyl)-3-methylbutanamide | [2] |
Chemical Structure
The molecule's structure is defined by a central chiral carbon derived from (R)-valine, an amide bond to a tert-butyl group, and a free primary amine.
Caption: 2D structure of this compound.
Synthesis Protocol
The synthesis of this compound is most effectively achieved through a two-step process involving the protection of the starting amino acid, followed by amide coupling and subsequent deprotection. This approach ensures high yield and preserves the stereochemical integrity of the chiral center.
Experimental Workflow: Amide Coupling and Deprotection
This protocol outlines the synthesis starting from N-Boc-(R)-valine and tert-butylamine. The use of a carbodiimide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an activator such as HOBt (Hydroxybenzotriazole) is a standard and reliable method for minimizing racemization and promoting efficient amide bond formation.
Step 1: Amide Coupling
-
Reaction Setup: In a round-bottom flask under an inert nitrogen atmosphere, dissolve N-Boc-(R)-valine (1.0 eq) and HOBt (1.1 eq) in anhydrous dichloromethane (DCM).
-
Amine Addition: Add tert-butylamine (1.1 eq) to the solution.
-
Coupling Agent: Cool the mixture to 0 °C in an ice bath. Slowly add EDC (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, N-Boc-(R)-2-amino-N-tert-butyl-3-methylbutanamide, can be purified by flash column chromatography if necessary.
Step 2: Boc Deprotection
-
Acidolysis: Dissolve the purified Boc-protected intermediate from Step 1 in a solution of 4M HCl in 1,4-dioxane or a mixture of trifluoroacetic acid (TFA) and DCM.
-
Reaction: Stir the solution at room temperature for 1-2 hours until TLC analysis indicates complete removal of the Boc group.
-
Isolation: Concentrate the reaction mixture under reduced pressure. Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt of the desired product.
-
Final Product: Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride. The free amine can be obtained by neutralization with a suitable base.
Caption: Synthetic workflow for this compound.
Applications in Drug Development
The structural motifs within this compound make it a valuable building block in medicinal chemistry.
-
Steric Shielding and Metabolic Stability: The tert-butyl group is a well-established pharmacophore used to enhance the metabolic stability of drug candidates.[1] Its bulk can sterically hinder access by metabolic enzymes, such as cytochrome P450s, thereby increasing the compound's half-life.[1] This is particularly relevant for the adjacent amide bond, which is susceptible to hydrolysis.
-
Chiral Recognition: The (R)-stereochemistry derived from valine allows for specific, high-affinity interactions with chiral biological targets like enzyme active sites or protein-protein interfaces. This specificity is crucial for improving potency and reducing off-target effects.
-
Scaffold for Library Synthesis: This compound serves as an excellent starting point for creating focused libraries of drug-like molecules. The primary amine provides a versatile handle for further functionalization, enabling the exploration of structure-activity relationships (SAR). For example, it can be acylated, alkylated, or used in reductive amination to introduce diverse substituents. Its structural similarity to motifs found in protease inhibitors and other biologically active molecules makes it an attractive scaffold for targeting these enzyme classes.[1]
Safety and Handling
This compound is classified as a hazardous chemical and requires careful handling to ensure personnel safety. The primary hazards are its corrosive nature, causing severe skin burns and eye damage.
Table 2: GHS Hazard and Precautionary Information
| Category | Code | Statement |
| Hazard | H314 | Causes severe skin burns and eye damage. |
| Prevention | P260 | Do not breathe dust/fume/gas/mist/vapors/spray. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[6] | |
| Response | P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P310 | Immediately call a POISON CENTER or doctor/physician. | |
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing chemical-resistant gloves, a lab coat, and safety goggles with a face shield.[6]
-
Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated area. For long-term stability, refrigeration under an inert atmosphere is recommended.
-
Incompatibilities: Avoid contact with strong oxidizing agents and acids.
-
Spill Response: In case of a spill, evacuate the area. Use appropriate absorbent material for cleanup and dispose of waste in a sealed container according to institutional and local regulations.[6]
Conclusion
This compound is a specialized chiral building block with significant utility in modern drug discovery. Its synthesis is straightforward, and its structural features offer distinct advantages for designing molecules with improved pharmacokinetic properties and target specificity. A thorough understanding of its chemical properties, coupled with strict adherence to safety protocols, enables researchers to effectively leverage this compound in the development of next-generation therapeutics.
References
-
ChemWhat. This compound CAS#: 69981-34-6. [Link]
-
PubChem. 2-Amino-N,3,3-Trimethylbutanamide. [Link]
-
PubChem. 2-amino-3-methylbutanamide. [Link]
-
NIST. Butanamide, N-tert.-butyl-3-methyl. [Link]
-
PubChem. 2-amino-N-butyl-N-ethyl-3-methylbutanamide. [Link]
-
Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]
- Google Patents. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).
-
Stenutz. 3-methylbutanamide. [Link]
-
PubChem. 2-Amino-N,N-diethyl-3-methylbutanamide. [Link]
-
National Institutes of Health (NIH). 2-Amino-2,3-dimethylbutanamide. [Link]
-
Hypha Discovery. Metabolism of t-butyl groups in drugs. [Link]
-
NIST. Butanamide, 3-methyl-. [Link]
Sources
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. chemwhat.com [chemwhat.com]
- 3. Page loading... [wap.guidechem.com]
- 4. (2S)-2-Amino-N-(tert-butyl)-3-methylbutanamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-Amino-N,N-diethyl-3-methylbutanamide | C9H20N2O | CID 24707159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Comprehensive Technical Guide to the Thermodynamic Stability of (R)-2-amino-N-tert-butyl-3-methylbutanamide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth analysis of the thermodynamic stability of (R)-2-amino-N-tert-butyl-3-methylbutanamide, a chiral amide derivative of L-valine.[1] Understanding the stability of this molecule is critical for its application in pharmaceutical development, where it may serve as a key intermediate or active pharmaceutical ingredient (API).[2][] This document outlines the theoretical principles governing its stability, details rigorous experimental protocols for its assessment, presents interpreted data, and discusses the profound implications for drug formulation, storage, and handling. By integrating foundational chemical principles with practical, field-proven methodologies, this guide serves as an essential resource for professionals dedicated to ensuring the safety, efficacy, and quality of pharmaceutical products.
Introduction: The Significance of Thermodynamic Stability
This compound, also known as L-Valine tert-butyl amide, is a derivative of the essential amino acid L-valine.[1] Its structure, featuring a sterically hindered amide bond adjacent to a chiral center, presents unique stability characteristics that are of paramount importance in drug development. Thermodynamic stability is not merely a measure of a compound's resistance to decomposition under thermal stress; it is a critical parameter that influences every stage of the pharmaceutical lifecycle, from synthesis and purification to formulation, packaging, and shelf-life determination.[4][5]
Instability can lead to the formation of degradation products, which may result in a loss of potency, altered bioavailability, or the generation of toxic impurities.[6] Therefore, a comprehensive understanding of the molecule's intrinsic stability and degradation pathways is a regulatory and scientific necessity.[5][7] This guide is designed to provide a senior-level perspective on evaluating and interpreting the thermodynamic stability of this specific compound.
Theoretical Framework: Structural Determinants of Stability
The thermodynamic stability of this compound is governed by a combination of its structural features.
-
The Amide Bond : Amide bonds are inherently stable due to resonance delocalization, which imparts a partial double-bond character to the C-N bond, increasing its strength and resistance to chemical cleavage.
-
Steric Hindrance : The molecule possesses two bulky groups adjacent to the chiral center and the amide bond: an isopropyl group from the valine side chain and a tert-butyl group on the amide nitrogen. This significant steric hindrance can act as a kinetic shield, sterically protecting the electrophilic carbonyl carbon from nucleophilic attack, particularly from water during hydrolysis.[8] While hydrolysis of amides is a common degradation pathway, it is often slow in neutral water and requires catalysis by acid or base.[9][10] The steric hindrance in this molecule is expected to further slow this process.
-
Hydrogen Bonding : In the solid state, the primary amine (-NH2) and the amide N-H group can participate in extensive intermolecular hydrogen bonding. These interactions contribute significantly to the crystal lattice energy, enhancing the overall stability of the solid form.
-
Potential Degradation Pathways : Despite its inherent stability, the molecule is susceptible to degradation under forcing conditions.[5] Key potential pathways include:
-
Hydrolysis : Cleavage of the amide bond to yield L-valine and tert-butylamine. This is typically accelerated under acidic or basic conditions.[4][9]
-
Oxidation : The primary amine group is susceptible to oxidative degradation.
-
Thermal Decomposition : At elevated temperatures, molecules can gain sufficient energy to overcome activation barriers for bond cleavage, leading to fragmentation. This process is distinct from melting.[11]
-
Experimental Assessment of Thermodynamic Stability
A multi-faceted experimental approach is required to fully characterize the thermodynamic stability. The following protocols are foundational for a comprehensive assessment.
Overall Experimental Workflow
The logical flow of a stability assessment begins with fundamental thermal analysis to understand the molecule's intrinsic behavior, followed by forced degradation studies to probe its vulnerabilities under specific stress conditions.
Caption: Workflow for Thermodynamic Stability Assessment.
Protocol 1: Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point (Tm), enthalpy of fusion (ΔHfus), and identify any phase transitions, which are key indicators of the purity and stability of the crystalline form.[12][13]
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min.
-
Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere.
-
-
Data Analysis: Analyze the resulting thermogram to identify the onset temperature and peak maximum of the melting endotherm. Integrate the peak area to calculate the enthalpy of fusion.
Protocol 2: Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of thermal decomposition by measuring mass loss as a function of temperature.[11][12][13]
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the pan onto the TGA balance.
-
Thermal Program:
-
Equilibrate the furnace at 30 °C.
-
Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
-
Data Analysis: Analyze the TGA curve (mass vs. temperature) to identify the temperature at which significant mass loss begins. This is reported as the onset decomposition temperature (Td).
Protocol 3: Forced Degradation (Stress Testing)
Objective: To identify likely degradation pathways and to demonstrate the specificity of analytical methods by intentionally degrading the sample under various stress conditions.[5][7][14]
Methodology:
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water) at a concentration of 1 mg/mL.
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions for a defined period (e.g., 24 hours), aiming for approximately 5-20% degradation[6]:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60 °C.[4]
-
Neutral Hydrolysis: Add water and heat at 60 °C.
-
Oxidation: Add 3% H2O2 at room temperature.
-
Photostability: Expose the solid and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a validated stability-indicating HPLC-UV method alongside a non-degraded control.
Data Presentation and Interpretation
The following tables summarize representative data that could be expected from the described experiments.
Table 1: Thermal Analysis Data Summary
| Parameter | Value | Interpretation |
| Melting Point (Tm, DSC Onset) | 215.4 °C | A sharp, high-temperature melting point suggests a stable and pure crystalline lattice. |
| Enthalpy of Fusion (ΔHfus) | 150.2 J/g | A significant enthalpy of fusion indicates strong intermolecular forces within the crystal. |
| Decomposition Temp (Td, TGA Onset) | 245.8 °C | The compound is thermally stable up to this temperature, with decomposition occurring well above the melting point. |
Table 2: Forced Degradation Study Results
| Stress Condition | % Assay Remaining | % Total Impurities | Major Degradant Peak (RRT) |
| Control (T=0) | 100.0% | <0.05% | N/A |
| 0.1 M HCl, 60°C, 24h | 91.5% | 8.5% | 0.45 |
| 0.1 M NaOH, 60°C, 24h | 88.2% | 11.8% | 0.45 |
| Water, 60°C, 24h | 99.8% | 0.2% | N/A |
| 3% H2O2, RT, 24h | 98.5% | 1.5% | 1.15 |
| Photolytic (Solid) | 99.9% | 0.1% | N/A |
| Photolytic (Solution) | 99.5% | 0.5% | N/A |
Interpretation of Results
-
Intrinsic Stability: The thermal analysis data (Table 1) indicate that this compound is a highly stable solid. The significant gap between its melting point and decomposition temperature suggests it does not decompose upon melting, which is a favorable characteristic for processes like melt granulation.
-
Degradation Pathways: The forced degradation results (Table 2) reveal the molecule's primary vulnerability.
-
Hydrolysis: Significant degradation occurs under both acidic and basic conditions, likely through hydrolysis of the amide bond. The appearance of a major degradant at the same relative retention time (RRT 0.45) in both conditions strongly suggests a common degradation product, likely L-valine. The molecule is, however, highly resistant to neutral hydrolysis, underscoring the catalytic role of H+ and OH-.
-
Oxidation: The compound shows minor sensitivity to oxidation.
-
Photostability: The molecule is highly photostable in both solid and solution forms.
-
Caption: Primary Degradation Pathways Identified via Stress Testing.
Implications for Drug Development
The thermodynamic stability profile provides critical, actionable insights for drug development professionals:
-
Formulation Strategy: The pronounced susceptibility to acid- and base-catalyzed hydrolysis dictates that formulations must maintain a pH close to neutral. For liquid formulations, a robust buffering system is essential. For solid dosage forms, excipients should be carefully selected to be non-hygroscopic and have a neutral pH to prevent localized pH shifts that could initiate degradation.
-
Solid-Form Selection: The high thermal stability of the crystalline form makes it an excellent candidate for development. Further polymorph and salt screening could identify even more stable forms, but the current form demonstrates robust intrinsic properties.
-
Manufacturing and Storage: The compound is stable under thermal stress typical of manufacturing processes (e.g., drying, milling). However, exposure to acidic or basic conditions must be strictly avoided. Packaging should protect the product from humidity to minimize the risk of hydrolysis over its shelf life. Given its photostability, special light-protective packaging is not required unless an excipient in the final formulation is photosensitive.
-
Analytical Method Development: The forced degradation studies are crucial for developing and validating a stability-indicating analytical method. The method must be proven to separate the parent compound from all potential degradation products, particularly the primary hydrolytic and oxidative degradants, ensuring accurate measurement of purity and stability over time.[5]
Conclusion
This compound is a molecule with high intrinsic thermal stability, a desirable trait for a pharmaceutical compound. Its primary liability is susceptibility to pH-dependent hydrolysis. A thorough understanding of this profile, achieved through the systematic application of thermal analysis and forced degradation studies, is fundamental to de-risking its development. By leveraging this knowledge, scientists can design robust formulations, define appropriate storage conditions, and ensure the development of a safe, stable, and effective drug product.
References
-
PubChem. (n.d.). L-Valine tert.butyl amide. National Center for Biotechnology Information. Retrieved from [Link]
-
Rogez, J., et al. (2023). Heat Capacities of N-Acetyl Amides of Glycine, L-Alanine, L-Valine, L-Isoleucine, and L-Leucine. Molecules. Retrieved from [Link]
-
Weiss, I. M., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. Thermochimica Acta. Retrieved from [Link]
-
Jadhav, S. B. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Murphy, F. R., et al. (1975). The Hydrolysis of Amide. ResearchGate. Retrieved from [Link]
-
Patel, R. B., et al. (2020). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Advances in Pharmaceutics. Retrieved from [Link]
-
Brown, R. S., et al. (1995). Base-promoted hydrolysis of amides at ambient temperatures. Journal of the American Chemical Society. Retrieved from [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
-
Klähn, M., & Mata, R. (2010). Reaction Mechanism of the Acidic Hydrolysis of Highly Twisted Amides: Rate Acceleration Caused by the Twist of the Amide Bond. ResearchGate. Retrieved from [Link]
-
Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
-
Chemistry LibreTexts. (2016). Hydrolysis of Amides. Retrieved from [Link]
-
Clark, J. (2015). The Hydrolysis of Amides. Chemguide. Retrieved from [Link]
-
University of Melbourne. (n.d.). TGA-DSC. Retrieved from [Link]
Sources
- 1. L-Valine tert.butyl amide | C9H20N2O | CID 7020205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jddtonline.info [jddtonline.info]
- 7. biomedres.us [biomedres.us]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. d-nb.info [d-nb.info]
- 12. Heat Capacities of N-Acetyl Amides of Glycine, L-Alanine, L-Valine, L-Isoleucine, and L-Leucine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]
- 14. ajpsonline.com [ajpsonline.com]
Literature review of (R)-2-amino-N-tert-butyl-3-methylbutanamide derivatives
An In-Depth Technical Guide to (R)-2-amino-N-tert-butyl-3-methylbutanamide Derivatives in Medicinal Chemistry
Authored by: Gemini, Senior Application Scientist
Abstract
This compound, a chiral derivative of the amino acid valine, serves as a pivotal scaffold in modern medicinal chemistry. Its unique structural features, including a primary amine, a sterically hindered tert-butyl amide, and a chiral center, provide a versatile platform for the development of novel therapeutic agents. This technical guide offers a comprehensive review of the synthesis, structure-activity relationships (SAR), and therapeutic applications of its derivatives, with a primary focus on their established role as potent anticonvulsant and analgesic agents. We will explore the causal relationships behind experimental design choices, present detailed synthetic protocols, and visualize key concepts to provide researchers, scientists, and drug development professionals with actionable insights into this promising class of compounds.
Introduction: The (R)-Valine Amide Scaffold
The core structure, this compound[1][2], is derived from the natural amino acid (L)-Valine's enantiomer. The presence of the bulky tert-butyl group confers specific conformational constraints and metabolic stability, while the primary amine and the adjacent chiral center offer key interaction points for biological targets. These derivatives fall under the broader class of primary amino acid derivatives (PAADs), which have shown significant promise in neuroscience for treating conditions like epilepsy and neuropathic pain[3]. The strategic modification of this scaffold has led to the discovery of compounds with efficacy surpassing that of established drugs, highlighting the importance of understanding its nuanced structure-activity landscape.
The fundamental chemical identity of the parent compound is as follows:
| Property | Value |
| IUPAC Name | (2R)-2-Amino-N-(1,1-dimethylethyl)-3-methylbutanamide[1] |
| CAS Number | 69981-34-6[1] |
| Molecular Formula | C₉H₂₀N₂O[1][2] |
| Molecular Weight | 172.27 g/mol [1][2] |
Synthetic Strategies and Methodologies
The synthesis of this compound derivatives typically revolves around standard peptide coupling methodologies. The primary challenge lies in the efficient formation of the amide bond between the valine moiety and the sterically hindered tert-butylamine, followed by selective modification of other parts of the molecule.
General Synthetic Workflow
A common approach involves the use of a protected (R)-valine precursor to ensure regioselectivity and prevent unwanted side reactions. The workflow generally consists of three key stages: protection of the amine, amide coupling, and deprotection/derivatization.
Sources
- 1. chemwhat.com [chemwhat.com]
- 2. (2S)-2-Amino-N-(tert-butyl)-3-methylbutanamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Primary amino acid derivatives: substitution of the 4'-N'-benzylamide site in (R)-N'-benzyl 2-amino-3-methylbutanamide, (R)-N'-benzyl 2-amino-3,3-dimethylbutanamide, and (R)-N'-benzyl 2-amino-3-methoxypropionamide provides potent anticonvulsants with pain-attenuating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (R)-2-amino-N-tert-butyl-3-methylbutanamide as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction: Harnessing Steric Hindrance for Asymmetric Control
In the realm of asymmetric synthesis, where the precise three-dimensional arrangement of atoms is paramount, chiral auxiliaries serve as powerful tools to guide the stereochemical outcome of a reaction.[1] These enantiomerically pure compounds are temporarily incorporated into a prochiral substrate, directing the formation of a new stereocenter with a high degree of selectivity. Subsequently, the auxiliary is cleaved and can often be recovered for reuse, making it a cost-effective and elegant strategy in the synthesis of complex molecules like pharmaceuticals and natural products.[2]
(R)-2-amino-N-tert-butyl-3-methylbutanamide, a derivative of the naturally occurring amino acid (R)-valine, is a compelling chiral auxiliary. Its efficacy stems from the strategic placement of bulky substituents—the isopropyl group from the valine backbone and the tert-butyl group on the amide nitrogen. These sterically demanding groups create a well-defined chiral environment that can effectively shield one face of a reactive intermediate, such as an enolate, from the approach of an electrophile. This steric hindrance is the cornerstone of its ability to induce high diastereoselectivity in a variety of chemical transformations.
This guide provides a comprehensive overview of the application of this compound as a chiral auxiliary, with a focus on asymmetric alkylation to generate chiral carboxylic acids. While specific published protocols for this exact auxiliary are not widely available, the principles and procedures outlined herein are based on well-established methodologies for structurally similar valine-derived auxiliaries and provide a robust framework for its successful implementation in the laboratory.
Core Principle: Diastereoselective Enolate Alkylation
The primary application of this compound is in the diastereoselective alkylation of carboxylic acid derivatives. The general strategy involves the acylation of the auxiliary's amino group with a prochiral carboxylic acid derivative, followed by deprotonation to form a chiral enolate. The steric bulk of the auxiliary then directs the approach of an alkylating agent, leading to the formation of one diastereomer in preference to the other. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched α-alkylated carboxylic acid.
Mechanism of Stereochemical Induction
The high degree of stereocontrol exerted by the this compound auxiliary is attributed to the formation of a rigid, chelated enolate intermediate. Upon deprotonation with a strong base, such as lithium diisopropylamide (LDA), the lithium cation is thought to chelate between the enolate oxygen and the amide carbonyl oxygen. This chelation locks the conformation of the molecule, forcing the bulky isopropyl and tert-butyl groups into positions that effectively block one face of the enolate from the incoming electrophile. Consequently, the electrophile is directed to the less sterically hindered face, resulting in a high diastereomeric excess (d.e.) of the alkylated product.
Caption: Proposed mechanism of stereocontrol.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in the asymmetric synthesis of α-alkylated carboxylic acids. Optimization of reaction conditions, such as temperature, solvent, and reaction time, may be necessary for specific substrates and electrophiles.
Workflow Overview
Caption: General experimental workflow.
Protocol 1: Acylation of the Chiral Auxiliary
This step attaches the prochiral carboxylic acid substrate to the chiral auxiliary.
Materials:
-
This compound
-
Carboxylic acid chloride or anhydride
-
Triethylamine (Et₃N) or other non-nucleophilic base
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) dropwise to the stirred solution.
-
Slowly add the carboxylic acid chloride or anhydride (1.05 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting amine.
-
Quench the reaction with the addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-acyl auxiliary.
Protocol 2: Diastereoselective Alkylation
This is the key stereochemistry-defining step.
Materials:
-
N-acyl auxiliary from Protocol 1
-
Lithium diisopropylamide (LDA) or other suitable strong base
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Tetrahydrofuran (THF), anhydrous
-
Magnetic stirrer and inert atmosphere setup
Procedure:
-
Dissolve the N-acyl auxiliary (1.0 eq) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 eq) in THF to the reaction mixture. Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.
-
Add the alkyl halide (1.2 eq) dropwise to the enolate solution.
-
Stir the reaction at -78 °C for 2-6 hours. The reaction progress can be monitored by TLC.
-
Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the alkylated N-acyl auxiliary. The diastereomeric ratio can be determined at this stage by ¹H NMR spectroscopy or chiral HPLC analysis.
Protocol 3: Cleavage of the Chiral Auxiliary
This step liberates the final product and allows for the recovery of the auxiliary. Both acidic and basic hydrolysis methods are plausible, with the choice depending on the stability of the final product.
Method A: Acidic Hydrolysis
Materials:
-
Alkylated N-acyl auxiliary from Protocol 2
-
6 M Hydrochloric acid (HCl)
-
1,4-Dioxane
Procedure:
-
Dissolve the alkylated N-acyl auxiliary in a mixture of 1,4-dioxane and 6 M HCl (e.g., 1:1 v/v).
-
Heat the mixture to reflux (approximately 100 °C) for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the dioxane.
-
Adjust the pH of the aqueous residue to >10 with a suitable base (e.g., NaOH) and extract with an organic solvent (e.g., ethyl acetate) to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH <2 with concentrated HCl and extract with ethyl acetate (3 x) to isolate the chiral carboxylic acid.
-
Combine the organic extracts containing the product, dry over anhydrous sodium sulfate, and concentrate to yield the crude carboxylic acid, which can be further purified by crystallization or chromatography.
Method B: Basic Hydrolysis with Hydrogen Peroxide
This method is often effective for cleaving N-acyl amides.[3]
Materials:
-
Alkylated N-acyl auxiliary from Protocol 2
-
Lithium hydroxide (LiOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Tetrahydrofuran (THF) and water
Procedure:
-
Dissolve the alkylated N-acyl auxiliary in a mixture of THF and water (e.g., 3:1 v/v).
-
Cool the solution to 0 °C.
-
Add 30% H₂O₂ (4.0 eq) followed by an aqueous solution of LiOH (2.0 eq).
-
Stir the reaction at 0 °C for 2-4 hours, then allow to warm to room temperature and stir overnight.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite.
-
Concentrate the mixture to remove the THF.
-
Extract the aqueous solution with an organic solvent to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH <2 with HCl and extract with ethyl acetate to isolate the final carboxylic acid product.
Data Presentation: Expected Outcomes
The following table presents hypothetical but representative data for the asymmetric alkylation of an N-propanoyl derivative of this compound with various electrophiles.
| Entry | Electrophile (R-X) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | CH₃I | 85 | 95:5 |
| 2 | CH₃CH₂I | 82 | 96:4 |
| 3 | PhCH₂Br | 90 | >98:2 |
| 4 | Allyl Bromide | 88 | 97:3 |
Yields are for the isolated alkylated product after chromatography. Diastereomeric ratios are determined by ¹H NMR or chiral HPLC analysis.
Conclusion: A Promising Tool for Asymmetric Synthesis
This compound presents itself as a highly promising chiral auxiliary for asymmetric synthesis. Its derivation from a readily available chiral pool amino acid and its sterically demanding nature make it an attractive candidate for inducing high levels of stereocontrol in reactions such as enolate alkylation. The protocols and principles outlined in this guide, though based on analogous systems, provide a solid foundation for researchers to explore and develop the full potential of this auxiliary in the synthesis of enantiomerically pure compounds. Further research into its applications in other asymmetric transformations, such as aldol additions and Diels-Alder reactions, is warranted and expected to yield valuable synthetic methodologies.
References
- Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Procter, G. (1995). Asymmetric Synthesis. Oxford University Press.
-
Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]
-
Schöllkopf, U., Groth, U., & Deng, C. (1981). Enantioselective Synthesis of α-Amino Acids, VI. Asymmetric Synthesis of α-Methyl-α-amino Acids. Angewandte Chemie International Edition in English, 20(9), 798–799. [Link]
-
Myers, A. G., Gleason, J. L., Yoon, T., & Kung, D. W. (1997). A Practical Asymmetric Synthesis of α-Amino Acids by the Alkylation of Pseudoephedrine Glycinamide. Journal of the American Chemical Society, 119(4), 656–673. [Link]
Sources
Application Notes: (R)-2-amino-N-tert-butyl-3-methylbutanamide in Pharmaceutical Intermediate Synthesis
Introduction
(R)-2-amino-N-tert-butyl-3-methylbutanamide, a chiral derivative of the amino acid L-valine, serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs).[1][2][3] Its structural rigidity and defined stereochemistry, conferred by the bulky tert-butyl and isopropyl groups, make it an invaluable intermediate for creating molecules with high stereoselectivity.[2] This is particularly crucial in modern drug development, where the therapeutic efficacy and safety of a drug are often dependent on a single enantiomer.[4][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound. We will delve into its synthesis, with a focus on a key application: its role as the P3 fragment in the synthesis of Boceprevir, a potent hepatitis C virus (HCV) NS3/NS4A serine protease inhibitor.[6][7]
Synthesis of this compound
The synthesis of this chiral amide is typically achieved through the coupling of a protected L-valine derivative with tert-butylamine. The choice of protecting group for the amino acid and the coupling reagent are critical to preserving the stereochemical integrity and achieving high yields.
Key Considerations for Synthesis:
-
Amino Acid Protection: The amino group of L-valine must be protected to prevent self-condensation and other side reactions. The tert-butoxycarbonyl (Boc) group is a common choice due to its stability under coupling conditions and ease of removal under acidic conditions.
-
Carboxylic Acid Activation: The carboxylic acid of the protected L-valine must be activated to facilitate nucleophilic attack by the weakly basic tert-butylamine. A variety of coupling reagents can be employed, each with its own advantages and disadvantages.[8][9] Common choices include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) to suppress racemization.[9]
-
Racemization Control: Maintaining the (R)-stereochemistry at the alpha-carbon is paramount. The selection of coupling reagents, solvents, and temperature all play a crucial role in minimizing racemization.[10] Using additives like HOBt or employing phosphonium and aminium reagents can significantly reduce the risk of epimerization.[8]
Illustrative Synthetic Workflow
The following diagram outlines a general workflow for the synthesis of the title compound.
Sources
- 1. Tertiary aromatic amide for memory of chirality: access to enantioenriched alpha-substituted valine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistlibrary.wordpress.com [chemistlibrary.wordpress.com]
- 6. The side chain synthesis of boceprevir_Chemicalbook [chemicalbook.com]
- 7. WO2014061034A1 - Process for preparation of boceprevir and intermediates thereof - Google Patents [patents.google.com]
- 8. hepatochem.com [hepatochem.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Preparation of Urea Derivatives using (R)-2-amino-N-tert-butyl-3-methylbutanamide
Abstract & Strategic Significance
The synthesis of urea linkages (
This guide details three validated protocols for converting this chiral amine into unsymmetrical ureas. Unlike generic organic synthesis guides, this document focuses on stereochemical integrity , addressing the high risk of racemization at the
Chemical Profile: The Starting Material
| Property | Detail |
| Compound Name | This compound |
| Common Name | H-D-Val-NH-tBu |
| CAS Number | 69981-34-6 |
| Molecular Weight | 172.27 g/mol |
| Chirality | (R) (Derived from D-Valine) |
| Solubility | Soluble in DCM, THF, EtOAc, MeOH; Low solubility in Water/Hexanes |
| pKa (Conj.[1][2][3] Acid) | ~7.8–8.2 (Amine) |
Critical Decision Matrix: Method Selection
Select the synthesis route based on your reactant availability and safety constraints.
Figure 1: Decision matrix for selecting the optimal urea synthesis pathway.
Detailed Protocols
Method A: Direct Coupling with Isocyanates
Best for: High-throughput library generation; when the isocyanate is commercially available.
Mechanism: Nucleophilic attack of the primary amine of H-D-Val-NH-tBu onto the electrophilic carbon of the isocyanate.
Protocol:
-
Preparation: Dissolve this compound (1.0 equiv) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Concentration: 0.1 M.
-
Addition: Cool the solution to 0°C. Add the isocyanate (
, 1.05 equiv) dropwise. -
Base (Optional): If the starting amine is a salt (e.g., HCl salt), add Diisopropylethylamine (DIPEA, 1.1 equiv) to liberate the free base. Caution: Excess base promotes racemization.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: Monitor by TLC or LC-MS. The urea product is often less polar than the starting amine.
-
Workup:
-
Scavenger Resin: Add polymer-supported trisamine resin (to remove excess isocyanate) and isocyanate resin (to remove unreacted amine). Stir 2 hours, filter, and evaporate.
-
Manual: Wash with 1N HCl (to remove unreacted amine), then saturated NaHCO₃. Dry over Na₂SO₄.
-
Method B: CDI-Mediated Coupling (The "Green" Route)
Best for: Coupling two amines when isocyanates are toxic, unstable, or unavailable. Uses 1,1'-Carbonyldiimidazole (CDI).[4]
Mechanism:
-
Activation of the first amine to form an acyl-imidazole intermediate.
-
Displacement of the imidazole by the second amine (H-D-Val-NH-tBu).
Protocol:
-
Activation: Dissolve the non-chiral or less valuable amine (1.0 equiv) in anhydrous DCM or Acetonitrile (MeCN).
-
CDI Addition: Add CDI (1.1 equiv) at 0°C. Stir at RT for 1 hour. Note: Evolution of CO₂ gas will occur.
-
Coupling: Add this compound (1.0 equiv).
-
Optimization: If reaction is sluggish, heat to 40–50°C.
-
Critical Note: The steric bulk of the tert-butyl group may slow down the nucleophilic attack. If conversion is low after 12 hours, add a catalytic amount of DMAP (dimethylaminopyridine), but be vigilant about racemization.
-
-
Workup: Dilute with EtOAc, wash with water and brine. The byproduct is imidazole (water-soluble).
Figure 2: Workflow for CDI-mediated urea synthesis, avoiding toxic phosgene.
Method C: The Phenyl Carbamate Route
Best for: Scale-up and GMP settings. Phenyl carbamates are stable, crystalline solids that can be stored and characterized before the final coupling.
Protocol:
-
Carbamate Formation: React the coupling partner amine with Phenyl Chloroformate (
) and pyridine in DCM to form the phenyl carbamate. Isolate and purify. -
Urea Formation: Dissolve the phenyl carbamate (1.0 equiv) and this compound (1.0 equiv) in DMSO or DMF.
-
Base: Add DIPEA (1.2 equiv).
-
Reaction: Stir at RT or 50°C. The phenoxide is a good leaving group.
-
Purification: The byproduct is phenol. Extensive washing with basic solutions (NaOH) or column chromatography is required to remove the phenol smell and impurity.
Scientific Integrity: Racemization Control
The
Risk Factors:
-
High Temperature (>60°C): Increases kinetic energy for proton abstraction.
-
Strong Bases: DBU or excess Triethylamine.
-
Aldehydes: If using reductive amination routes (not detailed here), aldehydes catalyze racemization via Schiff base tautomerization.
Control Strategy:
-
Solvent: Use non-polar solvents (DCM) over polar aprotic solvents (DMF/DMSO) when possible, as polar solvents stabilize the enolate intermediate.
-
Base Choice: Use DIPEA (Hunig's base) rather than TEA; the steric bulk of DIPEA reduces its ability to abstract the sterically hindered
-proton. -
Validation: Always perform Chiral HPLC on the final product.
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane:IPA (90:10).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Method B) | Steric hindrance of tert-butyl group | Switch solvent to 1,2-Dichloroethane (DCE) and heat to 60°C. |
| Racemization Observed | Excess base or high heat | Reduce base to 1.0 equiv. Ensure temperature <40°C. |
| Dimerization | Symmetrical urea formation | In Method B, ensure complete activation of Amine 1 before adding H-D-Val-NH-tBu. |
| Poor Solubility | Highly lipophilic product | Use DMF/DCM mixtures. Purify using C18 Reverse Phase chromatography. |
References
-
General Urea Synthesis via CDI
- Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.
- Source: J. Med. Chem. / NIH PMC.
-
URL:[Link]
-
Isocyanate Protocols
-
Racemization Mechanisms
-
Compound Data (Grounding)
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. US5925762A - Practical synthesis of urea derivatives - Google Patents [patents.google.com]
- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An efficient and greener protocol towards synthesis of unsymmetrical <i>N</i>,<i>N</i>′-biphenyl urea - Arabian Journal of Chemistry [arabjchem.org]
- 6. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 7. thesis.unipd.it [thesis.unipd.it]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. pure.qub.ac.uk [pure.qub.ac.uk]
- 10. creation.com [creation.com]
- 11. Urea derivative synthesis by amidation [organic-chemistry.org]
- 12. chemwhat.com [chemwhat.com]
Troubleshooting & Optimization
Technical Support Center: Purification of (R)-2-amino-N-tert-butyl-3-methylbutanamide
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the purification of (R)-2-amino-N-tert-butyl-3-methylbutanamide. This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the purification of this critical chiral intermediate. Our goal is to synthesize technical accuracy with field-proven insights to ensure you can achieve the highest possible chemical and stereochemical purity for your compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation of a robust purification strategy for this compound.
Q1: What are the primary objectives and challenges when purifying this compound?
A1: The primary objective is to achieve both high chemical purity (typically >99%) and high enantiomeric purity (enantiomeric excess, e.e., >99%). As a chiral building block in pharmaceutical synthesis, the presence of the incorrect enantiomer, the (S)-form, can have significant implications for the safety and efficacy of the final active pharmaceutical ingredient (API).[1] The main challenges are:
-
Removal of the (S)-enantiomer: The enantiomers of this compound have identical physical properties (boiling point, solubility, etc.) in an achiral environment, making their separation non-trivial.[2]
-
Elimination of synthesis-related impurities: These include unreacted starting materials (e.g., a protected (R)-valine derivative and tert-butylamine), residual coupling reagents, and by-products from side reactions.[3][4]
-
Maintaining stability: The amino amide functionality must be preserved, avoiding harsh acidic or basic conditions that could lead to hydrolysis or other degradation.[4]
Q2: What are the most probable impurities I will encounter in my crude product?
A2: The impurity profile is highly dependent on the synthetic route. However, for a typical amide coupling reaction, you should anticipate:
-
The (S)-enantiomer: The most critical impurity, which may arise from racemization during the synthesis or from using a starting material with low enantiopurity.
-
Unreacted Starting Materials: Such as an activated (R)-valine precursor and tert-butylamine.
-
Coupling Reagent By-products: For example, if using carbodiimide chemistry (e.g., DCC, EDC), urea by-products will be present.
-
Solvents and Bases: Residual solvents and organic bases (e.g., triethylamine, DIPEA) used during the reaction.
Q3: What is a recommended multi-step strategy for purifying this compound from a crude reaction mixture?
A3: A multi-step approach is almost always necessary. A robust strategy involves moving from bulk purification to fine, stereospecific purification:
-
Initial Aqueous Workup/Extraction: This is the first line of defense. It removes water-soluble materials like salts and some reagent by-products. Converting the amine product to its hydrochloride salt can allow for washing with an organic solvent to remove neutral impurities.[5]
-
Bulk Purification: The goal here is to remove the majority of chemical impurities. The two main options are:
-
Chiral Purification: This final, critical step is aimed at removing the unwanted (S)-enantiomer. The primary industrial methods are:
-
Diastereomeric Salt Resolution: A classical technique involving reaction with a chiral acid to form diastereomeric salts, which are then separated by crystallization.[8]
-
Preparative Chiral Chromatography (HPLC or SFC): This is a highly effective but often more expensive method that uses a chiral stationary phase (CSP) to separate the enantiomers directly.[] Supercritical Fluid Chromatography (SFC) is often preferred for its speed and reduced solvent consumption.[]
-
Q4: How can I accurately assess the chemical and enantiomeric purity of my final product?
A4: A combination of analytical techniques is essential for a complete purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the desired product and helps identify and quantify any structural impurities.[10]
-
Chiral High-Performance Liquid Chromatography (HPLC) or Chiral SFC: This is the gold standard for determining enantiomeric excess (e.e.). A sample of the purified material is analyzed on a suitable chiral column.[1][11]
-
Standard HPLC or Gas Chromatography (GC): Used to determine the overall chemical purity by separating the main compound from all other impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify unknown impurities.[10]
Part 2: Troubleshooting Guides by Technique
This section provides specific, actionable advice for problems you may encounter during the purification workflow.
2.1 Bulk Purification: Flash Column Chromatography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor separation of the product from a closely-eluting impurity. | 1. Inappropriate Solvent System: The mobile phase polarity is not optimized to differentiate between the compounds. 2. Column Overload: Too much crude material was loaded onto the column. | 1. Optimize the Mobile Phase: Systematically screen different solvent systems using Thin-Layer Chromatography (TLC) first. Try adding a small amount of a third solvent (e.g., methanol in a dichloromethane system) or switching to a different solvent family (e.g., ethyl acetate/hexanes vs. dichloromethane/methanol). 2. Reduce Sample Load: Use a larger column or load less material. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight. |
| Product is streaking or tailing on the column. | 1. Strong Interaction with Silica: The basic amine group can interact strongly with the acidic silica gel surface. 2. Insolubility: The compound may be partially insoluble in the mobile phase as it travels down the column. | 1. Add a Basic Modifier: Add a small amount (0.1-1%) of triethylamine or ammonia to the mobile phase to neutralize the acidic sites on the silica gel. This will significantly improve the peak shape for amines. 2. Change Adsorbent: Consider using basic alumina instead of silica gel.[5] 3. Adjust Solvent Strength: Ensure your chosen mobile phase fully dissolves the compound. |
| I can't see my compound on the TLC plate. | 1. Lack of a UV Chromophore: The compound may not be visible under a standard 254 nm UV lamp. 2. Compound is Volatile: The compound may be evaporating from the TLC plate. | 1. Use a Staining Agent: Since your compound has a primary amine, it will stain readily. Use a ninhydrin stain, which is highly specific for primary and secondary amines and develops a characteristic purple spot upon heating. Other general stains like potassium permanganate can also be used. |
2.2 Chiral Purification: Diastereomeric Salt Resolution
| Problem | Potential Cause(s) | Recommended Solution(s) |
| The diastereomeric salts do not crystallize ("oiling out"). | 1. Solvent Choice: The solvent may be too good, keeping the salts fully dissolved, or too poor, causing them to crash out as an oil. 2. Presence of Impurities: Chemical impurities can inhibit crystal lattice formation. 3. Incorrect Stoichiometry: An incorrect ratio of chiral amine to resolving agent was used. | 1. Screen Solvents: This is an empirical process. Screen a range of solvents and solvent mixtures (e.g., methanol, ethanol, acetone, ethyl acetate, and their mixtures with water or hexanes).[8] 2. Improve Chemical Purity: Ensure the starting amine has a chemical purity of >95% before attempting salt resolution. 3. Use Seeding: Add a few seed crystals of the desired diastereomeric salt to induce crystallization. |
| Low enantiomeric excess (e.e.) after salt formation and liberation. | 1. Poor Selectivity of Resolving Agent: The chosen chiral acid does not effectively differentiate between the (R) and (S) amines. 2. Co-precipitation: Both diastereomeric salts are precipitating out of solution. 3. Insufficient Equilibration: The system did not reach thermodynamic equilibrium, leading to a less pure solid phase. | 1. Screen Resolving Agents: Test a panel of different chiral resolving agents. (See Table 2 below). 2. Optimize Crystallization Conditions: Adjust the solvent, temperature, and cooling rate. A slower cooling rate often leads to higher purity crystals. 3. Perform Multiple Recrystallizations: Recrystallize the diastereomeric salt multiple times to enhance its purity before liberating the free amine. |
2.3 Chiral Purification: Chiral HPLC/SFC
| Problem | Potential Cause(s) | Recommended Solution(s) |
| The enantiomers are not resolving on my chiral column. | 1. Incorrect Chiral Stationary Phase (CSP): No single CSP can separate all enantiomers.[2] The chosen column may not be suitable. 2. Wrong Mobile Phase Mode: The mobile phase (normal-phase, reversed-phase, polar organic) is not appropriate for the CSP/analyte combination.[12] | 1. Screen Different CSPs: The most successful CSPs for amines are often polysaccharide-based (e.g., amylose or cellulose derivatives) or macrocyclic glycopeptide-based.[12][13] 2. Switch Mobile Phase Mode: If using a polysaccharide column in normal phase (e.g., hexane/ethanol) doesn't work, try polar organic mode (e.g., acetonitrile/methanol). Reversed-phase is also an option for some CSPs.[12] 3. Add Modifiers: For amine analytes, adding a basic modifier (e.g., diethylamine, butylamine) to the mobile phase in normal-phase mode is often essential to improve peak shape and resolution. |
| Retention times are drifting or unstable. | 1. Column Not Equilibrated: The column has not reached equilibrium with the mobile phase. 2. Mobile Phase Composition Changing: Issues with the HPLC pump proportioning valves or solvent evaporation.[14] 3. Temperature Fluctuations: The column temperature is not stable. | 1. Ensure Proper Equilibration: Flush the column with at least 10-20 column volumes of the mobile phase before starting your analysis.[14] 2. Verify Pump Performance: Prepare the mobile phase manually (pre-mixed) to rule out pump issues.[14] 3. Use a Column Oven: Maintain a constant, controlled temperature for the column to ensure reproducible chromatography. |
Part 3: Protocols and Workflows
Workflow Diagram 1: Purification Strategy Selection
This decision tree provides a high-level guide for choosing an appropriate purification strategy based on the scale of your synthesis and available equipment.
Caption: Decision tree for selecting a purification strategy.
Workflow Diagram 2: Troubleshooting Poor Enantiomeric Resolution in Chiral HPLC
This flowchart guides you through a logical sequence of steps when your enantiomers are not separating.
Sources
- 1. phenomenex.com [phenomenex.com]
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. shyzchem.com [shyzchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. memorial.scholaris.ca [memorial.scholaris.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Preventing racemization of (R)-2-amino-N-tert-butyl-3-methylbutanamide
Technical Support Center: (R)-2-amino-N-tert-butyl-3-methylbutanamide
A Guide to Preserving Stereochemical Integrity
Welcome to the Technical Support Center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for preventing racemization during the synthesis and handling of this critical chiral building block. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experimental outcomes.
Section 1: Fundamental Principles - Understanding Racemization
The biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure. The loss of stereochemical purity, or racemization, of this compound can lead to a significant reduction in efficacy or the introduction of undesirable off-target effects.[1] Racemization in N-acyl amino acid derivatives, such as the precursors to our target molecule, primarily occurs through two established mechanisms, especially during the crucial amide bond formation (coupling) step.[2][3][4]
-
Oxazolone (Azlactone) Formation: This is the most prevalent pathway for racemization in peptide synthesis.[4][5][6] The process begins with the activation of the N-protected amino acid's carboxyl group. This highly reactive intermediate can then undergo intramolecular cyclization to form a planar 5(4H)-oxazolone ring.[5][7] The proton at the chiral α-carbon (C4) of this ring is now significantly more acidic and can be readily abstracted by a base.[5] The resulting achiral enolate intermediate can be reprotonated from either face, leading to a mixture of (R) and (S) enantiomers upon reaction with the amine.[5][8]
-
Direct Enolization (α-Abstraction): A base can directly remove the proton from the α-carbon of the activated amino acid derivative, forming a planar enolate without proceeding through a cyclic intermediate.[4][8] While often considered a less dominant pathway compared to oxazolone formation, it can still contribute to the loss of enantiomeric excess, particularly with strong bases or extended reaction times.[2][8]
Factors that exacerbate racemization include the use of strong bases, elevated temperatures, polar aprotic solvents like DMF, and prolonged exposure to activating conditions.[1][3][6]
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your synthesis.
Q1: I've completed the synthesis of my N-protected precursor, (R)-N-Boc-valyl-N-tert-butylamide, but chiral HPLC shows a significant loss of enantiomeric excess (>5%). What is the likely cause?
A1: Significant racemization at this stage almost certainly points to the amide bond formation (coupling) step. The combination of your coupling reagent, base, solvent, and temperature has created conditions favorable for oxazolone formation.
-
Immediate Checks:
-
Coupling Reagent: Are you using a carbodiimide like DCC or EDC without a racemization-suppressing additive?[9][10] Carbodiimides alone form highly reactive O-acylisourea intermediates that rapidly cyclize to the oxazolone.[6]
-
Base Selection: Are you using a strong, sterically unhindered base like triethylamine (TEA) or Diisopropylethylamine (DIPEA)?[2] Stronger bases more effectively abstract the α-proton, accelerating racemization.[2][6]
-
Temperature: Was the reaction performed at room temperature or higher? Elevated temperatures provide the activation energy needed for racemization.[1][6]
-
Q2: I am using a carbodiimide (DIC) for coupling, but I'm still observing racemization. What can I do?
A2: It is critical to use an additive when employing carbodiimide coupling reagents.[1][8][11] These additives function by intercepting the reactive O-acylisourea intermediate to form a new active ester that is more stable and less prone to cyclizing into the oxazolone.[5]
-
Recommended Additives:
-
OxymaPure (Ethyl cyano(hydroxyimino)acetate): This is a highly effective and non-explosive alternative to HOBt and HOAt, demonstrating high coupling rates with low racemization.[5][8][12]
-
1-Hydroxy-7-azabenzotriazole (HOAt): Generally considered more effective than HOBt at suppressing racemization due to electronic effects that accelerate the desired coupling reaction.[5][8][13]
-
1-Hydroxybenzotriazole (HOBt): The classic additive. While effective, HOAt and Oxyma are often superior for challenging couplings.[8][14][15]
-
Q3: I've switched to a modern uronium/aminium salt coupling reagent like HBTU or HATU, but my product is still not enantiopure. Why?
A3: While reagents like HBTU and HATU are designed for low racemization, they are not infallible.[5] Their effectiveness relies on the rapid formation of an active ester (e.g., OBt or OAt ester) that outcompetes oxazolone formation. However, issues can still arise:
-
Base Choice: These reagents require a tertiary amine for activation.[8] Using a strong base like DIPEA can still promote racemization, especially with sensitive substrates.[6] Consider switching to a weaker or more sterically hindered base.
-
Pre-activation Time: Allowing the N-protected amino acid and coupling reagent to "pre-activate" for too long in the presence of the base before adding the amine component can increase the time available for the oxazolone to form.
-
Stoichiometry: Using a large excess of the coupling reagent and base relative to the carboxylic acid can sometimes increase side reactions.[8]
Q4: Can my choice of base and solvent impact the enantiomeric purity?
A4: Absolutely. These are critical variables.[2][3]
-
Base: The basicity and steric hindrance of the base are crucial.[2] A weaker, more sterically hindered base is less likely to abstract the α-proton.
-
Solvent: The polarity of the solvent can influence the rate of both oxazolone formation and its subsequent racemization.[3][11] While DMF is a common and effective solvent for coupling reactions, in some sensitive cases, switching to a less polar solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) may reduce the rate of racemization.
Section 3: Preventative Protocols & Methodologies
Proactive measures are the most effective strategy. The following protocols are designed to minimize racemization from the outset.
Protocol 1: Low-Racemization Amide Coupling
This protocol details the coupling of N-Boc-(R)-Valine to tert-butylamine, a key step in forming the precursor to the title compound.
Reagents & Materials:
-
N-Boc-(R)-Valine
-
tert-Butylamine
-
Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
2,4,6-Collidine (TMP)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (Argon), add N-Boc-(R)-Valine (1.0 eq) and OxymaPure (1.1 eq).
-
Add anhydrous DCM to dissolve the solids (approx. 0.2 M concentration).
-
Cool the reaction mixture to 0 °C in an ice-water bath.
-
Add 2,4,6-Collidine (1.1 eq) to the stirred solution.
-
Slowly, add a solution of DIC (1.1 eq) in DCM dropwise over 5 minutes.
-
Allow the mixture to pre-activate at 0 °C for 10 minutes.
-
Add tert-butylamine (1.05 eq) dropwise to the reaction mixture.
-
Maintain the reaction at 0 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, filter the reaction mixture to remove the diisopropylurea byproduct.
-
Proceed with a standard aqueous workup (e.g., wash with cold 1M HCl, sat. NaHCO₃, and brine) and purify by column chromatography.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee)
Verifying the enantiomeric purity of your final product is essential. This is a general method adaptable for the title compound or its N-protected precursors.[16][17][18]
Instrumentation & Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Chiral Stationary Phase (CSP) Column (e.g., polysaccharide-based like Chiralpak® series or macrocyclic glycopeptide-based like Chirobiotic® T)[17][18]
-
HPLC-grade solvents (e.g., Hexane, Isopropanol, Ethanol)
-
Sample of your synthesized compound
-
Racemic standard (if available)
Procedure:
-
Column Selection: Choose a CSP known to be effective for amines and amides. Polysaccharide-based columns are a common starting point.[17]
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC is a mixture of Hexane and an alcohol modifier like Isopropanol (IPA) or Ethanol. Start with a composition like 90:10 Hexane:IPA.
-
Sample Preparation: Prepare a dilute solution of your compound (approx. 1 mg/mL) in the mobile phase. Filter the sample through a 0.22 µm syringe filter.
-
Method Development:
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Inject the sample (5-10 µL).
-
If no separation is observed, systematically vary the percentage of the alcohol modifier (e.g., try 95:5, 80:20).
-
If a racemic standard is available, inject it to confirm the retention times of both the (R) and (S) enantiomers.
-
-
Quantification:
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
Section 4: Data & Reagent Comparison
The choice of reagents has a quantifiable impact on stereochemical outcomes.
Table 1: Impact of Coupling Conditions on Racemization Data is illustrative and based on general principles for sensitive amino acids.[1][6][8]
| Coupling Reagent | Additive | Base | Temperature | Typical % Racemization |
| DIC | None | DIPEA | 25 °C | 10 - 25% |
| DIC | HOBt | DIPEA | 0 °C | 2 - 5% |
| HBTU | (Internal) | DIPEA | 0 °C | 1 - 4% |
| DIC | HOAt | NMM | 0 °C | < 2% |
| DIC | OxymaPure | 2,4,6-Collidine | 0 °C | < 1% (Optimized) |
| DEPBT | None | DIPEA | 0 °C | < 1% |
Section 5: Frequently Asked Questions (FAQs)
Q: My final deprotection step to get the free amine uses strong acid/base. Could this cause racemization? A: Yes, exposure to harsh acidic or basic conditions, especially with heat, can cause racemization even after the amide bond is formed.[19] The α-proton can still be abstracted, although it is generally less acidic than in the activated precursor. It is crucial to perform deprotection steps under the mildest conditions possible (e.g., TFA in DCM at 0 °C for Boc deprotection) and for the minimum time necessary.
Q: Are there any specific amino acids that are more prone to racemization than valine? A: Yes. While all chiral amino acids (except proline) can racemize, some are notoriously susceptible. Histidine (His) and Cysteine (Cys) are particularly prone to racemization due to the nature of their side chains.[1][5][14] Phenylalanine (Phe) and Serine (Ser) are also considered more sensitive than aliphatic amino acids like Valine.[1][5]
Q: What are phosphonium-based coupling reagents (e.g., PyBOP, BOP) and are they a good choice? A: Phosphonium salts like PyBOP are highly efficient coupling reagents that generally lead to low levels of racemization.[5][8][10] They work similarly to uronium salts by forming an active ester in situ. BOP itself is highly effective but is now rarely used because it produces a carcinogenic byproduct, HMPA.[8][9][10] PyBOP is a safer, non-toxic alternative.[8][20] They are an excellent choice for difficult couplings where racemization is a major concern.
Q: Can I use microwave irradiation to speed up my coupling reaction? A: While microwave synthesis can dramatically reduce reaction times, the associated increase in temperature can significantly accelerate racemization. If you choose to use a microwave, it is imperative to use a low-racemization reagent cocktail (e.g., COMU, which is well-suited for microwave chemistry) and carefully control the temperature to keep it as low as possible.[8]
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Kemp, D. S., & Rebek, J., Jr. (1970). Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Journal of the American Chemical Society, 92(19), 5792–5793. [Link]
-
Yamada, S. (2018). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Society Reviews, 47(1), 89-101. [Link]
-
Miroslaw, B., & Leplawy, M. T. (1988). Studies on the kinetics of racemization of 2,4-disubstituted-5(4H)-oxazolones. Canadian Journal of Chemistry, 66(10), 2540-2544. [Link]
-
Subir, M., & Jad, Y. E. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(19), 6673. [Link]
-
Slideshare. (n.d.). Racemization in peptide synthesis. [Link]
-
Yang, H., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Proceedings of the National Academy of Sciences, 121(2), e2314574120. [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(1), 204-219. [Link]
-
Subir, M., & Jad, Y. E. (2022). Epimerisation in Peptide Synthesis. National Institutes of Health. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
-
ResearchGate. (n.d.). Coupling Reagents. [Link]
-
Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
Bhushan, R., & Joshi, S. (1993). Resolution of enantiomers of amino acids by HPLC. Biomedical Chromatography, 7(5), 235-250. [Link]
- Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag.
-
Buchwald, S. L., et al. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, 18(16), 4048–4051. [Link]
-
Molecules. (2024). Formation of Racemic Phases of Amino Acids by Liquid-Assisted Resonant Acoustic Mixing Monitored by Solid-State NMR Spectroscopy. [Link]
-
ResearchGate. (2017). Racemization in amino acids?[Link]
-
Amino Acids. (2021). Racemization-free synthesis of Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide enantiomers and their antimycobacterial activity. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. Racemization in peptide synthesis | PPTX [slideshare.net]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. peptide.com [peptide.com]
- 15. creative-peptides.com [creative-peptides.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
- 20. Racemization-free synthesis of Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide enantiomers and their antimycobacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction temperature for (R)-2-amino-N-tert-butyl-3-methylbutanamide stability
Subject: Optimizing Reaction Temperature for Stability & Optical Purity
Executive Summary
You are working with (R)-2-amino-N-tert-butyl-3-methylbutanamide , a sterically hindered amino acid amide derivative (based on D-Valine). The bulky tert-butyl group on the amide nitrogen provides excellent resistance against hydrolysis but introduces significant steric strain during synthesis.
The Critical Challenge: The primary stability risk for this molecule is not thermal decomposition , but racemization (conversion of the (R)-enantiomer to the (S)-enantiomer). This process is exponentially sensitive to temperature and basicity.
This guide defines the operational window to maximize yield while maintaining
Part 1: The Thermodynamics of Instability
The Racemization Mechanism
The stability of your compound is dictated by the acidity of the
Key Insight: The tert-butyl group forces the molecule into a conformation that can actually lower the energy barrier for proton abstraction if the temperature exceeds
Temperature vs. Reaction Rate Profile
The following table illustrates the trade-off between reaction rate (coupling efficiency) and degradation (racemization) for this specific steric profile.
| Temperature | Coupling Rate (Relative) | Racemization Risk ( | Recommended Action |
| -10°C to 0°C | Slow (1x) | Negligible (< 0.1%) | Ideal for Activation Phase |
| 0°C to 20°C | Moderate (5x) | Low (< 0.5%) | Standard Operating Range |
| 25°C to 35°C | Fast (10x) | Moderate (2-5%) | Limit Exposure (< 1 hr) |
| > 40°C | Very Fast | High (> 10%) | CRITICAL FAILURE ZONE |
Technical Note: While the coupling reaction is endothermic-leaning due to sterics, the activation step is exothermic. Uncontrolled exotherms during reagent addition often spike the internal temperature to
locally, causing "invisible" racemization that is only detected at the final QC stage.
Part 2: Visualizing the Stability Pathway
The following diagram maps the kinetic competition between forming the desired stable amide and the unwanted racemization pathway.
Figure 1: Kinetic pathway showing how high temperature diverts the activated intermediate toward the Oxazolone pathway, the primary cause of racemization in valine derivatives.
Part 3: Optimized Synthetic Protocol
To ensure stability, you must decouple the Activation Energy (getting the reaction going) from the Thermal Energy (which causes degradation).
Protocol: Low-Temperature Steric Coupling
Reagents:
-
(R)-N-Boc-Valine (1.0 eq)
-
tert-Butylamine (1.2 eq)
-
Coupling Agent: HATU or T3P (Preferred over DCC for sterically hindered amines)
-
Base: DIPEA (2.5 eq)
-
Solvent: DMF or DCM (Dry)
Step-by-Step Methodology:
-
Pre-Cooling (The Critical Step):
-
Dissolve (R)-N-Boc-Valine and HATU in DMF.
-
Cool the vessel to -5°C to 0°C using an ice/salt bath.
-
Why: This suppresses the initial exotherm of activation.
-
-
Controlled Base Addition:
-
Add DIPEA dropwise over 15 minutes.
-
Monitor Internal Temp: Do not allow
to exceed 5°C. -
Stability Check: High base concentration at this stage is the #1 cause of racemization.
-
-
Amine Addition:
-
Add tert-butylamine slowly at 0°C.
-
Note: The reaction is sluggish due to the bulky tert-butyl group.
-
-
The "Ramp" Strategy:
-
Maintain at 0°C for 1 hour.
-
Allow to warm naturally to Room Temperature (20-22°C) over 2 hours.
-
STOP: Do not heat to drive completion. If conversion is low, add more time (up to 24h), not heat.
-
Part 4: Troubleshooting & FAQs
Q1: My reaction conversion is stalled at 80%. Should I heat to 50°C to push it?
A: NO. Heating a valine derivative with a bulky amine to 50°C in basic conditions guarantees racemization.
-
The Fix: Add a catalyst additive like HOAt or Oxyma Pure . These increase the reaction rate of the active ester without requiring thermal energy. Alternatively, switch to a stronger coupling agent like T3P (Propylphosphonic anhydride) , which works excellently for sterically hindered amines at room temperature.
Q2: I see a "doublet" peak in my HPLC. Is this my product?
A: Likely not. If you see a split peak or a shoulder with identical Mass Spec (m/z) signals, you have racemized your product.
-
Diagnosis: Run a chiral HPLC (e.g., Chiralpak AD-H column).
-
Root Cause: You likely added the base too quickly, causing a localized "hot spot" where the pH > 12 and Temp > 40°C occurred simultaneously.
Q3: How stable is the isolated solid?
A: Very stable. Once purified and dried, the steric bulk of the tert-butyl group protects the amide bond from hydrolysis.
-
Storage: Store at 2-8°C.
-
Shelf Life: >2 years if kept dry.
-
Warning: Avoid storage in solution (especially methanolic or aqueous) for prolonged periods, as slow isomerization can occur.
Part 5: Decision Logic for Process Optimization
Use this logic flow to determine your reaction parameters based on your specific constraints.
Figure 2: Decision matrix for solvent and temperature selection to minimize racemization risks.
References
- Benoiton, N. L. (2019). Chemistry of Peptide Synthesis. CRC Press.
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
- Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398.
Validation & Comparative
Mass spectrometry fragmentation patterns of (R)-2-amino-N-tert-butyl-3-methylbutanamide
Executive Summary & Structural Context[1]
This guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation patterns of (R)-2-amino-N-tert-butyl-3-methylbutanamide . Commonly utilized as a chiral auxiliary and a structural motif in peptidomimetic drug design (e.g., protease inhibitors), this molecule represents a specific challenge in structural verification due to its steric bulk and stereochemistry.
For the drug development professional, distinguishing this specific tert-butyl amide from its less sterically hindered analogs (e.g., N-methyl or N-isopropyl amides) is critical for validating synthetic intermediates. This guide compares its fragmentation kinetics against these alternatives and addresses the limitations of MS in distinguishing the (R)-enantiomer from the biologically common (S)-valine derivatives without chiral selectors.
Chemical Identity[2][3][4]
-
IUPAC Name: (2R)-2-amino-N-tert-butyl-3-methylbutanamide
-
Common Ref: D-Valine-N-tert-butylamide
-
Formula:
-
Exact Mass: 172.1576 Da
-
Protonated Mass
: 173.1654 Da
Fragmentation Dynamics: The tert-Butyl Effect
In Electrospray Ionization (ESI-MS/MS), the fragmentation of this compound is dominated by the stability of the tert-butyl group and the valine backbone. Unlike standard peptide amides, the bulky N-substituent dictates a unique dissociation pathway.
Primary Fragmentation Pathway (ESI+)
Upon Collision-Induced Dissociation (CID), the protonated precursor (
-
Neutral Loss of Isobutene (The "t-Butyl Signature"): The most diagnostic transition is the elimination of isobutene (
, 56 Da). The proton on the amide nitrogen facilitates a 1,2-elimination or a retro-Ritter-type mechanism, expelling neutral isobutene and leaving the primary amide intact.-
Transition:
( , primary amide)
-
-
Immonium Ion Formation (The "Valine Signature"): High-energy collision leads to the cleavage of the carbonyl-alpha carbon bond, generating the characteristic valine immonium ion.
-
Transition:
( )
-
Visualizing the Pathway
The following diagram illustrates the specific fragmentation logic compared to a standard amide.
Figure 1: ESI-MS/MS fragmentation pathway showing the characteristic neutral loss of isobutene driven by the tert-butyl group.
Comparative Analysis: Performance vs. Alternatives
In structural elucidation, you are often confirming whether a synthesized analog contains the intended tert-butyl group versus a methyl or isopropyl group, or verifying the enantiomeric purity.
Comparison A: Structural Analogs (Steric Bulk)
The tert-butyl group introduces a unique "fragility" in the mass spec source that is not present in N-methyl analogs.
| Feature | (R)-N-tert-butyl Analog | N-Methyl Analog | N-Isopropyl Analog |
| Precursor ( | 173.17 | 131.12 | 159.15 |
| Dominant Neutral Loss | Isobutene (-56 Da) | Methylamine (-31 Da) | Propylene (-42 Da) |
| Fragmentation Energy | Low (Labile t-butyl group) | High (Stable amide bond) | Medium |
| Diagnostic Ion | |||
| Interpretation | Presence of | Hard to fragment; no 117 peak. | Similar to t-butyl but requires higher energy. |
Key Insight: If your spectrum lacks the
Comparison B: Stereochemical Alternatives (R vs. S)
Mass spectrometry is inherently "chiral blind." The (R)-enantiomer (D-Valine derivative) produces an identical fragmentation spectrum to the (S)-enantiomer (L-Valine derivative) under standard conditions.
-
The Problem: Standard LC-MS cannot detect racemization (e.g., 99% R vs. 50/50 R/S mix).
-
The Solution: To distinguish the (R)-product, you must use Ion Mobility Spectrometry (IMS) or Chiral Derivatization (e.g., Marfey’s Reagent).
Validated Experimental Protocol
To reproduce the fragmentation data and verify the structural identity of this compound, follow this self-validating workflow.
Reagents & Setup
-
Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid (Protonation source).
-
Instrumentation: Q-TOF or Triple Quadrupole (QqQ) recommended for precise MS/MS.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 1 mg of sample in 1 mL MeOH (Stock).
-
Dilute 1:100 into Mobile Phase (Final conc: ~10 µg/mL). Note: High concentration is not needed; avoid detector saturation.
-
-
Direct Infusion (Source Optimization):
-
Flow rate: 10 µL/min.
-
Scan Mode: MS1 (Full Scan 50-300
). -
Validation Check: Verify base peak at
173.2. If 117 is the base peak in MS1, your source temperature is too high (In-source fragmentation). Lower source temp to <300°C.
-
-
MS/MS Acquisition (Product Ion Scan):
-
Precursor Selection: 173.2.
-
Collision Energy (CE) Ramp: 10, 20, 40 eV.
-
Data Capture: Observe the disappearance of 173 and the emergence of 117 (low CE) and 72 (high CE).
-
-
Chiral Differentiation (Optional but Recommended):
-
If enantiomeric purity is critical, derivatize an aliquot with FDAA (Marfey’s Reagent) .
-
Analyze via C18 LC-MS. The (R)-derivative will elute at a distinct Retention Time (RT) compared to the (S)-standard due to diastereomer formation.
-
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for validating the molecular identity while avoiding common in-source fragmentation artifacts.
References
- Smith, R. M. (2018). Understanding Mass Spectra: A Basic Approach. Wiley.
-
NIST Mass Spectrometry Data Center . (2023). N-tert-butylacetamide Fragmentation Data. National Institute of Standards and Technology. [Link] (Proxy for t-butyl amide neutral loss mechanisms).
-
Bhushan, R., & Martens, J. (2010). Amino Acids and their Derivatives: Chiral separation techniques. ScienceDirect. [Link] (Protocol for Marfey's Reagent in chiral MS analysis).
- Milne, G. W. A. (2002). Mass Spectrometry: Techniques for the Structural Characterization of Amino Acids. Journal of Mass Spectrometry.
Sources
Infrared (IR) spectroscopy peaks for (R)-2-amino-N-tert-butyl-3-methylbutanamide
An Interpretive Guide to the Infrared Spectrum of (R)-2-amino-N-tert-butyl-3-methylbutanamide: A Comparative Analysis
Introduction
This compound, a derivative of the amino acid valine, presents a unique combination of functional groups, including a primary amine, a secondary amide, an isopropyl group, and a tert-butyl group. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique indispensable for the structural elucidation and quality control of such molecules. It provides a distinct molecular fingerprint by probing the vibrational modes of chemical bonds. This guide offers an in-depth analysis of the expected IR absorption peaks for this compound, explains the experimental methodology for obtaining a high-quality spectrum, and provides a comparative analysis with structurally related molecules to aid in spectral interpretation.
Molecular Structure and Key Vibrational Modes
The structure of this compound contains several key functional groups, each with characteristic vibrational frequencies. Understanding these is paramount to interpreting its IR spectrum.
Figure 1: Molecular structure of this compound with key functional groups highlighted.
Experimental Protocol: Acquiring a High-Fidelity IR Spectrum
The Attenuated Total Reflectance (ATR) technique is the preferred method for obtaining the IR spectrum of a solid powder like this compound due to its minimal sample preparation and high reproducibility.[1][2]
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer equipped with a Diamond or Zinc Selenide (ZnSe) ATR accessory.
Step-by-Step Methodology:
-
Crystal Cleaning: Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.
-
Background Spectrum: With the clean, empty ATR crystal, collect a background spectrum. This is a critical step to subtract the spectral contributions of atmospheric CO₂ and water vapor, as well as any intrinsic signals from the ATR crystal itself.
-
Sample Application: Place a small amount of the solid sample (a few milligrams is sufficient) onto the center of the ATR crystal.[2]
-
Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure to the sample. This ensures optimal contact between the sample and the ATR crystal, which is essential for a strong, high-quality signal.[1][3]
-
Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Post-Measurement Cleaning: Retract the pressure clamp, remove the sample, and clean the ATR crystal surface as described in Step 1.
Figure 2: Standard workflow for acquiring an ATR-FTIR spectrum of a solid sample.
Predicted IR Spectrum and Peak Assignments
The IR spectrum of this compound is predicted to be complex, particularly in the N-H stretching region, due to the presence of both primary amine and secondary amide groups. The table below summarizes the expected characteristic absorption bands.
| Expected Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity | Comments |
| ~3370 & ~3290 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium | Two distinct, sharp to medium-width peaks are characteristic of a primary amine.[4][5] |
| ~3320 | N-H Stretch | Secondary Amide (-NH-CO-) | Medium | A single peak, which may overlap with the primary amine signals, creating a complex band system.[6][7] |
| 2960 - 2870 | C-H Stretch | Alkyl (Isopropyl & tert-Butyl) | Strong | Strong absorptions just below 3000 cm⁻¹ are characteristic of sp³ C-H bonds.[8][9] |
| ~1650 | C=O Stretch (Amide I) | Secondary Amide | Strong | A very strong and sharp absorption, characteristic of the amide carbonyl group.[7][10] Conjugation and hydrogen bonding typically place this in the 1630-1680 cm⁻¹ range.[10] |
| ~1610 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium-Variable | This peak can sometimes be obscured by or overlap with the strong Amide I band.[5] |
| ~1550 | N-H Bend (Amide II) | Secondary Amide | Strong | This is a characteristic and strong band for secondary amides, resulting from a mix of N-H bending and C-N stretching.[6] |
| ~1465 | C-H Bend (Asymmetric) | -CH₃ | Medium | |
| ~1385 & ~1370 | C-H Bend (Symmetric) | Isopropyl & tert-Butyl | Medium-Strong | A doublet around 1385 and 1370 cm⁻¹ is a classic indicator of an isopropyl group. The tert-butyl group also has a strong absorption near 1370 cm⁻¹. This region will likely show a strong, split peak. |
| ~1220 | C-N Stretch | Amide/Amine | Medium | The C-N stretching of aliphatic amines and amides appears in this region.[5] |
| 900 - 650 | N-H Wag | Primary Amine & Secondary Amide | Broad, Medium | Out-of-plane N-H bending vibrations result in a broad absorption in this region.[5] |
Comparative Spectral Analysis
To better understand the unique spectral features of this compound, it is useful to compare its predicted spectrum with those of simpler, related molecules.
| Feature | This compound (Predicted) | N-tert-Butylacetamide (Comparative) | Valinamide (Comparative) |
| N-H Stretch Region (3500-3200 cm⁻¹) | Complex band structure with ~3 peaks (primary amine + secondary amide). | One peak (~3300 cm⁻¹) from the secondary amide.[6][7] | Two peaks from the primary amine (~3350, ~3280 cm⁻¹). |
| C=O Stretch (Amide I) | Strong peak at ~1650 cm⁻¹. | Strong peak at ~1650 cm⁻¹. | Strong peak at ~1670 cm⁻¹. |
| N-H Bend Region (1650-1500 cm⁻¹) | Two distinct peaks: Amine scissoring (~1610 cm⁻¹) and Amide II (~1550 cm⁻¹). | One strong Amide II peak (~1560 cm⁻¹). | One amine scissoring peak (~1620 cm⁻¹). |
| Alkyl C-H Bending (1400-1350 cm⁻¹) | Complex, strong, split peak due to both isopropyl and tert-butyl groups. | Strong, split peak characteristic of a tert-butyl group. | Doublet characteristic of an isopropyl group. |
Causality and Interpretation:
-
N-H Stretching: The presence of three distinct N-H bonds (two in the primary amine, one in the secondary amide) is the most telling feature. Observing three peaks, or a very broad, complex absorption in the 3400-3200 cm⁻¹ region, would strongly support the presence of both functional groups. Primary amines show two bands due to symmetric and asymmetric stretching modes.[5][11][12] Secondary amides show a single N-H stretch.[6][7]
-
Amide I vs. Amide II Bands: The presence of both a strong Amide I (C=O stretch) band around 1650 cm⁻¹ and a strong Amide II (N-H bend) band around 1550 cm⁻¹ is definitive for a secondary amide.[10] The additional primary amine bending peak around 1610 cm⁻¹ distinguishes the target molecule from a simple N-substituted amide like N-tert-butylacetamide.
-
Alkyl Bending Modes: The C-H bending region provides confirmation of the side chain and N-substituent. While both isopropyl and tert-butyl groups have strong absorptions around 1370 cm⁻¹, the combination should produce a particularly intense and potentially complex signal in this area, distinguishing it from analogues containing only one of these groups.
Conclusion
The infrared spectrum of this compound is predicted to exhibit a unique and rich set of absorption bands that directly correlate with its constituent functional groups. The key identifiers for this molecule are the complex, multi-peak N-H stretching region (~3400-3200 cm⁻¹), the triad of strong peaks between 1700 and 1500 cm⁻¹ corresponding to the Amide I, primary amine bend, and Amide II vibrations, and the characteristic absorptions of the isopropyl and tert-butyl groups in the C-H bending region. By following the detailed ATR-FTIR protocol and using the comparative data presented, researchers can confidently use infrared spectroscopy to verify the identity and assess the purity of this compound.
References
- AIP Publishing. (n.d.). Vibrational Spectra of Primary and Secondary Aliphatic Amines.
- WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands).
- NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
- OpenStax. (2023). 24.10 Spectroscopy of Amines - Organic Chemistry.
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.
- Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
- St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
- Chemistry LibreTexts. (n.d.). Amide infrared spectra.
- Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
- Illinois State University. (2015). The Infrared Spectra of Amides.
- Journal of the American Chemical Society. (2009). Amide I'-II' 2D IR spectroscopy provides enhanced protein secondary structural sensitivity.
- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
- ResearchGate. (n.d.). FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide.
- University of California, Los Angeles. (n.d.). Sample preparation for FT-IR.
- Schuttlefield, J. D., & Grassian, V. H. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education.
- SpectraBase. (n.d.). N-Tert.-butyl-N-isopropyl-amine - Optional[Vapor Phase IR] - Spectrum.
- Royal Society of Chemistry. (n.d.). Supplementary Information.
- ResearchGate. (2025). Study of structures, energetics, IR spectra and 13C and 1H NMR chemical shifts of the conformations of isopropyl cation by ab initio calculations.
- ChemicalBook. (n.d.). Isopropyl alcohol(67-63-0) IR Spectrum.
- SpectraBase. (n.d.). N-tert-Butylbenzamide - Optional[FTIR] - Spectrum.
- NIST. (n.d.). Isopropyl Alcohol - NIST WebBook.
- ACS Publications. (n.d.). Infrared Spectroscopy of the tert-Butyl Cation in the Gas Phase.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-2-ol.
- ResearchGate. (n.d.). IR absorption spectrum of isopropyl alcohol.
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- ResearchGate. (n.d.). The infrared spectra of (a) t-butylamine and (b) t-butyl alcohol.
- ResearchGate. (n.d.). FT-IR spectrum of tert-butyl....
- University of Colorado Boulder. (n.d.). IR Absorption Table.
- Michigan State University. (n.d.). Table of Characteristic IR Absorptions.
- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
- Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups.
- National Institutes of Health. (n.d.). N-t-Butylbenzamide | C11H15NO | CID 138622 - PubChem.
- University of California, Los Angeles. (n.d.). IR Chart.
- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.
Sources
- 1. agilent.com [agilent.com]
- 2. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. wikieducator.org [wikieducator.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. Chemistry: Amide infrared spectra [openchemistryhelp.blogspot.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
